![molecular formula C18H23NO4S B4834433 N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B4834433.png)
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonation of 2,5-dimethoxybenzene using chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride.
Coupling with 2-butylphenylamine: The sulfonyl chloride intermediate is then reacted with 2-butylphenylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butylphenyl)-N’-(3,5-dimethoxyphenyl)thiourea
- N-(2-butylphenyl)-2,5-dimethoxybenzamide
Uniqueness
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(2-butylphenyl)-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-5-8-14-9-6-7-10-16(14)19-24(20,21)18-13-15(22-2)11-12-17(18)23-3/h6-7,9-13,19H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUDCPHKZPFCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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